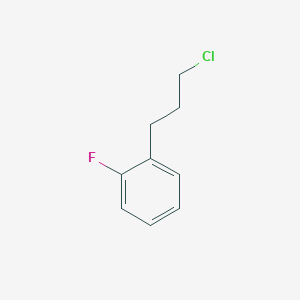

1-(3-Chloropropyl)-2-fluorobenzene

Description

Academic Significance of Halogenated Benzenes with Alkyl Side Chains in Organic Synthesis and Beyond

Halogenated benzenes are fundamental reagents in organic chemistry, serving as precursors for a wide array of functional group transformations. The introduction of a halogen atom to a benzene (B151609) ring significantly alters its chemical reactivity, paving the way for various synthetic applications. numberanalytics.com These compounds are crucial intermediates in the production of pharmaceuticals, agrochemicals, and dyes. numberanalytics.com

The presence of an alkyl side chain, as seen in 1-(3-Chloropropyl)-2-fluorobenzene, adds another layer of synthetic utility. Halogenation can occur either on the benzene ring or the alkyl side chain, depending on the reaction conditions. studymind.co.uk The side chain itself can undergo a variety of reactions, including nucleophilic substitution at the carbon bearing the chlorine atom. The interplay between the halogenated ring and the functionalized alkyl chain allows for the construction of diverse molecular architectures.

The study of halogenation reactions in benzene and its derivatives is a cornerstone of organic chemistry education and research, providing deep insights into the reactivity of aromatic compounds. studymind.co.uk This knowledge is critical in fields like medicinal chemistry and materials science, where precise molecular modifications are paramount.

Current Research Trajectories and Knowledge Gaps Pertaining to the Compound and its Derivatives

Current research involving halogenated benzenes with alkyl side chains often focuses on the development of novel synthetic methodologies and the preparation of new biologically active molecules. For instance, derivatives of similar structures are used as intermediates in the synthesis of antipsychotic drugs like fluspirilene. google.com

While the general reactivity of halogenated benzenes is well-understood, specific knowledge gaps may exist for less common substitution patterns, such as that found in this compound. Research in this area could involve exploring the regioselectivity of further electrophilic aromatic substitution reactions, investigating the influence of the fluorine and chloropropyl groups on the ring's reactivity, and developing new catalytic systems for its transformation. A deeper understanding of the compound's reactivity could lead to the discovery of new synthetic routes and the creation of novel compounds with potentially valuable properties.

Properties and Synthesis of this compound

| Property | Value |

| Molecular Formula | C9H10ClF |

| Molecular Weight | 172.63 g/mol |

| CAS Number | 110406-96-7 |

| MDL Number | MFCD09744235 |

This data is compiled from ChemicalBook. chemicalbook.com

The synthesis of this compound is not extensively detailed in readily available literature, suggesting it may be a specialty chemical prepared on demand. However, general synthetic routes to similar compounds can be inferred. One plausible approach involves the Friedel-Crafts acylation of fluorobenzene (B45895) with 3-chloropropionyl chloride, followed by reduction of the resulting ketone.

Another potential route could start from 2-fluorobenzaldehyde, which would undergo a Wittig reaction with a suitable phosphorus ylide to introduce the three-carbon chain, followed by chlorination of the terminal alcohol.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, based on its structure, the expected spectroscopic characteristics can be predicted.

¹H NMR: The proton NMR spectrum would be expected to show multiplets in the aromatic region (around 7.0-7.4 ppm) corresponding to the four protons on the fluorinated benzene ring. The propyl chain would exhibit three distinct signals: a triplet for the methylene (B1212753) group adjacent to the chlorine (around 3.6 ppm), a triplet for the benzylic methylene group (around 2.8 ppm), and a multiplet for the central methylene group (around 2.0 ppm).

¹³C NMR: The carbon NMR spectrum would show six signals for the aromatic carbons, with their chemical shifts influenced by the fluorine substituent. Three additional signals would correspond to the carbons of the propyl chain.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 172 and an M+2 peak with approximately one-third the intensity, characteristic of the presence of a single chlorine atom. Fragmentation would likely involve the loss of the propyl chain and other characteristic fragments. Infrared (IR) spectra for the related compound (3-chloropropyl)benzene are available through the NIST Chemistry WebBook. nist.gov

Chemical Reactivity and Potential Applications

The reactivity of this compound is dictated by the three main components of the molecule: the aromatic ring, the fluorine substituent, and the chloropropyl side chain.

The fluorine atom acts as a deactivating group for electrophilic aromatic substitution due to its inductive electron withdrawal, yet it directs incoming electrophiles to the ortho and para positions. libretexts.org The chloropropyl chain provides a handle for nucleophilic substitution reactions, where the chlorine atom can be displaced by a variety of nucleophiles to introduce new functional groups.

This versatile reactivity makes this compound a potentially useful intermediate in medicinal chemistry and materials science. For example, it could be used in the synthesis of novel pharmaceutical agents, where the fluorinated phenylpropyl motif is a known pharmacophore in some drug classes. The ability to further functionalize the molecule at the chlorine atom allows for the attachment of various side chains, which could be used to modulate the biological activity or physical properties of the final product.

Properties

IUPAC Name |

1-(3-chloropropyl)-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClF/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDQKNGAWRUTCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCCl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Chloropropyl 2 Fluorobenzene and Its Analogues

Strategies Involving Aromatic Halogenation for Fluorobenzene (B45895) Precursors

The synthesis of fluorobenzene precursors often begins with the introduction of a fluorine atom onto the benzene (B151609) ring. Direct fluorination of benzene is highly exothermic and difficult to control, necessitating alternative, more controlled halogenation strategies. One common approach is the Balz-Schiemann reaction, which involves the diazotization of an aniline (B41778) derivative followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt.

Another important method is halogen exchange (Halex) reaction, where a different halogen, typically chlorine or bromine, is substituted by fluorine. This is often achieved using a fluoride (B91410) salt like potassium fluoride in the presence of a phase-transfer catalyst. The reactivity of the starting aryl halide is crucial, with electron-withdrawing groups ortho or para to the leaving halogen significantly facilitating the substitution.

Approaches via Friedel-Crafts Alkylation and Related Reactions for Chloropropyl Side Chain Introduction

The Friedel-Crafts alkylation is a classic method for introducing an alkyl group onto an aromatic ring. libretexts.org In the context of synthesizing 1-(3-chloropropyl)-2-fluorobenzene, this would involve the reaction of fluorobenzene with a suitable three-carbon alkylating agent, such as 1-chloro-3-halopropane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.orgorgoreview.com

A significant challenge in Friedel-Crafts alkylation is the propensity for carbocation rearrangements, which can lead to a mixture of isomeric products. libretexts.orgkhanacademy.org For instance, the primary carbocation that would be formed from 1-chloropropane (B146392) is highly unstable and prone to rearrange to a more stable secondary carbocation, leading to the formation of an isopropyl-substituted product. To circumvent this, milder reaction conditions and alternative catalysts can be employed.

Another limitation is that the product of a Friedel-Crafts alkylation is often more reactive than the starting material, which can lead to polyalkylation. libretexts.org Using an excess of the aromatic substrate can help to minimize this side reaction. orgoreview.com

Synthesis of Precursor Molecules with Fluorinated Aromatic Cores

An alternative to direct alkylation of fluorobenzene is to start with a precursor molecule that already contains the fluorinated aromatic core and a functional group that can be converted into the chloropropyl side chain. For example, 2-fluorophenylacetic acid or its derivatives can serve as valuable starting materials. google.com

One documented approach involves the reaction of o-fluorophenylacetic acid with a Grignard reagent, followed by reaction with a cyclopropyl (B3062369) ester, hydrolysis, acidification, and decarboxylation to yield cyclopropyl-2-fluorobenzyl ketone. google.com This ketone can then be further functionalized to introduce the desired chloropropyl group.

Another strategy involves the use of Grignard reagents derived from fluorinated aryl halides. For instance, 2-fluorophenylmagnesium bromide can be prepared and then reacted with an appropriate electrophile containing a three-carbon chain with a protected or latent chloro group. The use of LiCl can facilitate the formation of Grignard reagents from less reactive aryl chlorides. researchgate.netrsc.org

Regioselective and Stereoselective Synthetic Pathways for Alkyl Halide Introduction on the Benzene Ring

The directing effect of the fluorine atom on the benzene ring is a crucial consideration for achieving regioselectivity in electrophilic aromatic substitution reactions like Friedel-Crafts alkylation. Fluorine is an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the fluorine atom. In the case of fluorobenzene, this would lead to a mixture of 1-alkyl-2-fluorobenzene and 1-alkyl-4-fluorobenzene. Separating these isomers can be challenging, making regioselective methods highly desirable.

To achieve higher regioselectivity, alternative strategies are often employed. One such strategy is the use of ortho-directing groups that can be later removed or transformed. Another approach involves the use of specific catalysts or reaction conditions that favor the formation of one isomer over the other. For instance, cesium bicarbonate has been shown to mediate regioselective alkylation of dihydroxybenzaldehydes and dihydroxyacetophenones, offering a potential avenue for controlling the position of alkylation on substituted benzene rings. nih.govnih.gov

While the synthesis of this compound does not involve the creation of a chiral center, stereoselectivity is a critical consideration in the synthesis of more complex analogues. For instance, the synthesis of fluorohydrins from allylsilanes has been shown to proceed with regioselectivity, and when using enantioenriched epoxides, the corresponding fluorohydrins are produced with high enantiomeric excess, suggesting an SN2-type mechanism. chemrxiv.orgelsevierpure.com

Advanced Coupling Reactions in the Synthesis of Substituted Fluorobenzenes

Modern organic synthesis has seen the development of powerful cross-coupling reactions, many of which are catalyzed by palladium. nih.govyoutube.com These reactions offer a versatile and highly efficient means for constructing carbon-carbon and carbon-heteroatom bonds.

For the synthesis of substituted fluorobenzenes, reactions like the Suzuki, Stille, and Negishi couplings are particularly valuable. nih.govrsc.orgyoutube.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. For example, a 2-fluorophenylboronic acid could be coupled with a (3-chloropropyl) electrophile under Suzuki conditions. The Suzuki reaction has been shown to be effective for coupling (fluoroarene)tricarbonylchromium(0) complexes. rsc.org

The choice of ligand for the palladium catalyst is often critical for the success of these reactions, with bulky trialkylphosphines like P(t-Bu)₃ and PCy₃ enabling the coupling of a wide range of substrates, including less reactive aryl chlorides. nih.gov The development of water-based micellar catalysis for palladium-catalyzed reactions represents a significant advancement towards more sustainable chemical processes. youtube.com Furthermore, palladium-catalyzed coupling reactions of perfluoroarenes with diarylzinc compounds have been developed, expanding the scope of these powerful transformations. nih.gov

Chemical Reactivity and Reaction Mechanisms of 1 3 Chloropropyl 2 Fluorobenzene

Electrophilic Aromatic Substitution (EAS) Reactivity on the Fluorobenzene (B45895) Ring

The fluorobenzene ring in 1-(3-chloropropyl)-2-fluorobenzene is the site for electrophilic aromatic substitution (EAS). The outcome of such reactions is controlled by the combined electronic effects of the fluorine atom and the 3-chloropropyl group.

Halogens, including fluorine, exhibit a dual electronic effect: they are inductively electron-withdrawing (-I effect) due to their high electronegativity, and they are resonance electron-donating (+R effect) due to the presence of lone pairs of electrons. vaia.comstackexchange.com In the case of fluorine, the -I effect deactivates the benzene (B151609) ring towards electrophilic attack compared to benzene itself. stackexchange.com However, the +R effect, which involves the overlap of fluorine's 2p orbital with the 2p orbital of the ring carbon, is more significant for fluorine than for other halogens. vaia.comstackexchange.com This is because the orbital overlap is more effective between orbitals of similar size. stackexchange.com This stronger resonance contribution makes fluorobenzene more reactive towards EAS than chlorobenzene. stackexchange.com

The fluorine atom is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. In this compound, the positions ortho to the fluorine are position 3 (occupied by the chloropropyl group) and position 1 (ipso-position), and the para position is position 5. The 3-chloropropyl group is a weakly activating alkyl group and is also an ortho, para-director. It directs incoming electrophiles to positions 2 (occupied by fluorine) and 4, and position 6.

Nucleophilic Aromatic Substitution (NAS) Mechanisms and the Influence of the Fluorine Substituent

Aromatic compounds bearing electron-withdrawing groups can undergo nucleophilic aromatic substitution (NAS), typically via the SNAr mechanism. nih.govnih.gov This mechanism involves two steps: addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by elimination of the leaving group. youtube.com

For NAS to occur, the aromatic ring must be activated by electron-withdrawing substituents, and there must be a good leaving group. youtube.com In this compound, the fluorine atom acts as both an activating group (due to its strong electron-withdrawing inductive effect) and the leaving group. The C-F bond is highly polarized, making the carbon atom attached to the fluorine electrophilic and susceptible to nucleophilic attack. youtube.com

Interestingly, in the context of NAS, fluoride (B91410) is an excellent leaving group, which is contrary to its behavior in SN1 and SN2 reactions. youtube.com This is because the rate-determining step in SNAr is typically the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond. youtube.com The presence of other electron-withdrawing groups on the ring can further stabilize the negatively charged Meisenheimer intermediate and accelerate the reaction. youtube.com The 3-chloropropyl group has a weak electron-withdrawing inductive effect which can provide some, albeit minor, additional stabilization.

Organic photoredox catalysis has enabled the NAS of unactivated fluoroarenes under mild conditions with various nucleophiles like azoles, amines, and carboxylic acids. nih.gov

Chemical Transformations and Reactivity of the Chloropropyl Side Chain

The 3-chloropropyl side chain of this compound is a primary alkyl halide and is susceptible to reactions typical of this functional group. libretexts.org The primary reaction pathway is nucleophilic substitution, which will likely proceed via an SN2 mechanism. This allows for the introduction of a wide variety of functional groups by reacting the compound with different nucleophiles.

Table 2: Examples of Nucleophilic Substitution Reactions on the Chloropropyl Side Chain

| Nucleophile | Product Functional Group |

|---|---|

| Hydroxide (OH⁻) | Alcohol |

| Cyanide (CN⁻) | Nitrile |

| Azide (N₃⁻) | Azide |

| Iodide (I⁻) | Alkyl Iodide |

| Ammonia (NH₃) | Amine |

Elimination reactions (E2) are a potential competing pathway, especially with a strong, sterically hindered base, which would lead to the formation of 1-fluoro-2-(prop-2-en-1-yl)benzene. However, for a primary alkyl halide like this, SN2 reactions are generally favored over E2.

Furthermore, the side chain can undergo oxidation under harsh conditions. libretexts.orgyoutube.com Strong oxidizing agents like potassium permanganate (B83412) or chromic acid can cleave the alkyl chain and oxidize the benzylic carbon to a carboxylic acid, which in this case would be 2-fluorobenzoic acid. libretexts.orgyoutube.com This reaction requires the benzylic carbon to have at least one hydrogen atom. libretexts.orgyoutube.com

Cross-Coupling Reactions Involving Aromatic Halides (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound. libretexts.org For this compound, the C-F bond of the fluorobenzene ring is a potential site for this reaction. researchgate.netthieme-connect.de

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aromatic halide to form a palladium(II) species. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product. libretexts.org

While C-F bonds are generally less reactive in oxidative addition compared to other carbon-halogen bonds, methods have been developed for the Suzuki-Miyaura coupling of fluoroarenes. researchgate.netthieme-connect.de These often require specific ligands on the palladium catalyst to facilitate the challenging C-F bond activation. The reaction of this compound with an arylboronic acid would lead to the formation of a substituted biphenyl (B1667301) derivative. The C-Cl bond on the alkyl chain is generally not reactive under typical Suzuki-Miyaura conditions, which primarily target C(sp²)-X bonds.

Redox Chemistry of this compound (e.g., Birch Reduction)

The redox chemistry of this compound is highlighted by the Birch reduction, a reaction that reduces aromatic rings to 1,4-cyclohexadienes. wikipedia.orgbyjus.com This reaction employs an alkali metal (like sodium or lithium) dissolved in liquid ammonia, with an alcohol as a proton source. masterorganicchemistry.comlibretexts.org

The regioselectivity of the Birch reduction is governed by the electronic nature of the substituents on the aromatic ring. masterorganicchemistry.com

Electron-donating groups (EDGs) , like the alkyl group, result in a product where the substituent remains on a double bond.

Electron-withdrawing groups (EWGs) , like the fluorine atom, lead to a product where the substituent is on a saturated carbon atom.

In this compound, the presence of both an EDG (the alkyl chain) and an EWG (fluorine) complicates the prediction of the major product. The outcome will depend on the relative directing power of these two groups. Given that the fluorine's electron-withdrawing effect is significant, it is likely to direct the reduction to afford a product where the C-F bond is on a saturated carbon. For some fluorinated benzenes, a competition between Birch reduction and the abstraction of fluorine has been observed. rsc.org

Other redox reactions include the oxidation of the alkyl side chain to a carboxylic acid, as mentioned previously. libretexts.org The aromatic ring itself is generally resistant to oxidation except under very harsh conditions. youtube.com Reduction of the nitro group, if present as another substituent, can be achieved through catalytic hydrogenation or with metals in acid. libretexts.org

Advanced Spectroscopic Characterization of 1 3 Chloropropyl 2 Fluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. For 1-(3-Chloropropyl)-2-fluorobenzene, a combination of ¹H, ¹³C, ¹⁹F, and multidimensional NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.

Proton (¹H) NMR Analysis: Chemical Shifts and Complex Coupling Patterns in Disubstituted Benzenes

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic and the aliphatic propyl chain protons. The aromatic region, typically observed between δ 7.0 and 7.4 ppm, displays a complex multiplet pattern due to the spin-spin coupling between the four adjacent protons on the benzene (B151609) ring and the additional coupling to the fluorine atom.

The electron-withdrawing nature of the fluorine and, to a lesser extent, the chloropropyl group, influences the chemical shifts of the aromatic protons. The proton ortho to the fluorine (H-3) is expected to be the most deshielded, followed by the other ring protons. The coupling constants between the aromatic protons (J-coupling) are typically in the range of:

³J (ortho-coupling) ≈ 7-9 Hz

⁴J (meta-coupling) ≈ 2-3 Hz

⁵J (para-coupling) ≈ 0-1 Hz

Furthermore, the protons on the benzene ring will exhibit coupling to the fluorine atom (H-F coupling). The magnitude of this coupling decreases with the number of bonds separating the nuclei:

³J (ortho H-F coupling) ≈ 5-10 Hz

⁴J (meta H-F coupling) ≈ 2-5 Hz

⁵J (para H-F coupling) ≈ 0-2 Hz

The propyl chain protons give rise to three distinct signals. The methylene (B1212753) group attached to the benzene ring (-CH₂-Ar) is expected to appear as a triplet around δ 2.8 ppm. The internal methylene group (-CH₂-) will be a multiplet (a pentet or triplet of triplets) around δ 2.1 ppm, and the terminal methylene group attached to the chlorine atom (-CH₂Cl) will be the most deshielded of the aliphatic protons, appearing as a triplet around δ 3.6 ppm. The coupling between adjacent methylene groups (³JHH) is typically around 7 Hz.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3, H-4, H-5, H-6 | 7.0 - 7.4 | m | Complex J-coupling |

| -CH₂-Ar | ~2.8 | t | ³JHH ≈ 7 |

| -CH₂- | ~2.1 | p | ³JHH ≈ 7 |

| -CH₂Cl | ~3.6 | t | ³JHH ≈ 7 |

Note: The exact chemical shifts and coupling patterns for the aromatic region require detailed spectral analysis or computational prediction.

Carbon-13 (¹³C) NMR Spectroscopy: Structural Elucidation and Substituent Effects on Aromatic Carbons

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In the proton-decoupled spectrum of this compound, nine distinct signals are expected: six for the aromatic carbons and three for the propyl chain carbons.

The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbon atom directly bonded to the fluorine (C-2) will exhibit a large downfield shift (δ > 160 ppm) and a large one-bond carbon-fluorine coupling constant (¹JCF). The carbon bearing the chloropropyl group (C-1) will also be deshielded. The substituent effects of halogens on benzene ring chemical shifts are well-documented. rsc.org The other aromatic carbons will appear in the typical range of δ 120-140 ppm, with their specific shifts influenced by the relative positions of the two substituents.

The aliphatic carbons will appear in the upfield region of the spectrum. The carbon of the -CH₂Cl group will be the most deshielded of the three, followed by the carbon attached to the aromatic ring, and finally the central methylene carbon.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted ¹JCF (Hz) |

| C-1 | ~130 | - |

| C-2 | ~162 | ~245 |

| C-3, C-4, C-5, C-6 | 120 - 140 | Variable nJCF |

| -CH₂-Ar | ~30 | - |

| -CH₂- | ~32 | - |

| -CH₂Cl | ~45 | - |

Note: The assignments for C-3, C-4, C-5, and C-6 would require advanced NMR techniques for unambiguous identification.

Fluorine-19 (¹⁹F) NMR Spectroscopy: Sensitivity to Electronic Environments and ¹JCF Coupling Constants

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. wikipedia.orgaiinmr.comhuji.ac.il Given that this compound contains a single fluorine atom, its ¹⁹F NMR spectrum is expected to show one main signal. The chemical shift of this signal is sensitive to the electronic environment of the fluorine atom. For an aryl fluoride (B91410), this is typically in the range of -110 to -140 ppm relative to a standard like CFCl₃.

The signal will be a multiplet due to coupling with the nearby protons on the aromatic ring, primarily the ortho proton (H-3) and the meta proton (H-4), and potentially long-range coupling to the benzylic protons of the propyl chain. Decoupling of the protons would result in a singlet. The large one-bond coupling to carbon (¹JCF) is a key feature observed in the ¹³C spectrum rather than the ¹⁹F spectrum directly. wikipedia.org

Advanced Multidimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Structural Assignment

To unambiguously assign all the proton and carbon signals, multidimensional NMR experiments are invaluable. usask.caprinceton.eduustc.edu.cnyoutube.compitt.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. pitt.edu For this compound, it would show correlations between adjacent protons in the propyl chain (-CH₂-CH₂-CH₂-) and between adjacent protons on the aromatic ring. This would help in tracing the connectivity within these two fragments.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). ustc.edu.cnyoutube.com This would allow for the direct assignment of each protonated carbon by linking its ¹³C chemical shift to the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). ustc.edu.cnyoutube.com This is particularly powerful for connecting the different fragments of the molecule. For instance, HMBC would show a correlation between the benzylic protons of the propyl chain and the aromatic carbons C-1, C-2, and C-6, as well as a correlation to the next carbon in the propyl chain. It would also help to definitively assign the quaternary carbons (C-1 and C-2) and the other aromatic carbons by observing their correlations with various protons.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy: Identification of Characteristic Vibrations

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

The FTIR spectrum of this compound would exhibit several characteristic bands:

Aromatic C-H stretching: These vibrations typically appear as a group of weak to medium bands in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching: The C-H stretching vibrations of the propyl chain will be observed as strong bands in the 2960-2850 cm⁻¹ region.

Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring usually give rise to several bands of variable intensity in the 1600-1450 cm⁻¹ range.

C-F stretching: The carbon-fluorine stretching vibration for an aryl fluoride is a strong band typically found in the 1270-1210 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine stretching vibration for an alkyl chloride appears as a medium to strong band in the 800-600 cm⁻¹ range.

Aromatic C-H out-of-plane bending: The pattern of these bands in the 900-675 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring. For an ortho-disubstituted benzene, a strong band is expected around 770-735 cm⁻¹.

Table 3: Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H stretch | 2960 - 2850 | Strong |

| Aromatic C=C stretch | 1600 - 1450 | Variable |

| C-F stretch | 1270 - 1210 | Strong |

| C-Cl stretch | 800 - 600 | Medium-Strong |

| Aromatic C-H oop bend | 770 - 735 | Strong |

Raman Spectroscopy: Complementary Vibrational Analysis

Raman spectroscopy serves as a vital analytical tool for investigating the vibrational modes of this compound, offering data that is complementary to infrared (IR) spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in IR spectra. The analysis of the Raman spectrum allows for the identification and assignment of characteristic vibrational frequencies associated with the molecule's distinct structural components: the substituted benzene ring and the chloropropyl side chain.

Key vibrational modes observable in the Raman spectrum of this compound are detailed below. The assignments are based on established data for related compounds, such as 2-fluorotoluene (B1218778) and other alkylbenzenes. chemicalbook.comnih.gov

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| ~3070 | Aromatic C-H Stretch |

| ~2960 | Aliphatic C-H Stretch (asymmetric) |

| ~2880 | Aliphatic C-H Stretch (symmetric) |

| ~1615 | Aromatic C=C Ring Stretch |

| ~1590 | Aromatic C=C Ring Stretch |

| ~1280 | C-F Stretch |

| ~1230 | Aromatic Ring Breathing Mode |

| ~1040 | Aromatic In-Plane C-H Bend |

| ~750 | C-Cl Stretch |

| ~520 | Aromatic Ring Deformation |

Note: The table presents expected Raman shifts based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.

The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the propyl group are found at slightly lower wavenumbers. nih.gov The carbon-carbon double bond stretches within the benzene ring give rise to strong bands in the 1590-1615 cm⁻¹ region. A significant feature is the C-F stretching vibration, anticipated around 1280 cm⁻¹. The C-Cl stretching vibration from the chloropropyl side chain is expected at a lower frequency, typically in the range of 750 cm⁻¹. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns under electron ionization (EI). The mass spectrum reveals the molecular ion peak (M⁺) and a series of fragment ions, which are formed through characteristic cleavage pathways.

The molecular weight of this compound is 172.63 g/mol . The mass spectrum is expected to show a molecular ion peak at an m/z (mass-to-charge ratio) of 172, with an isotopic peak at m/z 174 due to the presence of the chlorine-37 isotope.

The fragmentation of this compound is predicted to follow pathways observed for similar compounds like propylbenzene (B89791) and (3-chloropropyl)benzene. vaia.comdocbrown.infonist.govnih.gov The primary fragmentation events involve the cleavage of the propyl side chain.

| m/z | Ion/Fragment Structure | Fragmentation Pathway |

| 172/174 | [C₉H₁₀ClF]⁺ | Molecular Ion (M⁺) |

| 136 | [C₉H₁₀F]⁺ | Loss of Cl radical |

| 111 | [C₆H₄F-CH₂]⁺ | Benzylic cleavage with rearrangement |

| 109 | [C₆H₄F]⁺ | Loss of the propyl chain |

| 91 | [C₇H₇]⁺ | Tropylium (B1234903) ion (rearrangement) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: This table is based on predicted fragmentation patterns from related molecules. The relative abundances of the peaks will depend on the specific conditions of the mass spectrometry experiment.

A significant fragmentation pathway is the loss of a chlorine radical (Cl•) to form an ion at m/z 136. Another prominent cleavage is the loss of the entire chloropropyl side chain, leading to a fluorophenyl cation at m/z 109. Benzylic cleavage, a common fragmentation pathway for alkylbenzenes, can also occur, potentially leading to the formation of a tropylium ion at m/z 91 through rearrangement. vaia.comdocbrown.info The presence of the phenyl cation at m/z 77 is also a characteristic feature in the mass spectra of many benzene derivatives. docbrown.info

Computational and Theoretical Investigations of 1 3 Chloropropyl 2 Fluorobenzene

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are powerful computational tools used to model molecular systems from first principles, relying on the laws of quantum mechanics. DFT, in particular, is widely used for its balance of accuracy and computational efficiency in studying the electronic structure and properties of molecules. A typical study of a molecule like 1-(3-Chloropropyl)-2-fluorobenzene would employ a functional, such as B3LYP, combined with a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately.

Optimization of Molecular Geometry and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a flexible molecule like this compound, which contains a rotatable propyl chain, a conformational analysis is crucial.

This analysis involves identifying different stable conformers (rotational isomers) and determining their relative energies. The conformer with the lowest energy is the global minimum and represents the most likely structure of the molecule in the gas phase. Key structural parameters such as bond lengths, bond angles, and dihedral angles are calculated for this optimized geometry.

Table 1: Illustrative Optimized Geometrical Parameters for the Lowest Energy Conformer of a Substituted Benzene (B151609) (Example Data)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C1-C2 | 1.395 |

| C1-F | 1.358 | |

| C2-C(propyl) | 1.512 | |

| C(propyl)-Cl | 1.805 | |

| Bond Angle (°) | F-C1-C2 | 118.5 |

| C1-C2-C(propyl) | 121.0 | |

| Dihedral Angle (°) | F-C1-C2-C3 | 0.5 |

Electronic Structure Analysis: HOMO-LUMO Orbitals and Energy Gaps

The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity and stability. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more reactive and polarizable. researchgate.net For this compound, the HOMO would likely be distributed over the electron-rich benzene ring, while the LUMO might also be centered on the ring, with some contribution from the propyl chain.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Benzene (Example Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -0.95 |

Charge Distribution and Mulliken Population Analysis

Mulliken population analysis is a method used to estimate the partial atomic charges on each atom in a molecule from the results of a computational chemistry calculation. chemicalbook.com This analysis provides insight into the distribution of electron density across the molecule, which is fundamental to understanding its chemical behavior, dipole moment, and intermolecular interactions.

The calculated charges indicate which atoms are electron-deficient (positive charge) and which are electron-rich (negative charge). In this compound, the electronegative fluorine and chlorine atoms are expected to carry significant negative charges, while the carbon atoms bonded to them will have positive charges. The distribution of charge on the benzene ring is also influenced by the inductive and resonance effects of the substituents. It is important to note that Mulliken charges are known to be sensitive to the choice of basis set. chemicalbook.com

Table 3: Illustrative Mulliken Atomic Charges for Selected Atoms (Example Data)

| Atom | Atomic Charge (e) |

|---|---|

| C (bonded to F) | +0.25 |

| F | -0.30 |

| C (bonded to Cl) | +0.10 |

| Cl | -0.22 |

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, providing valuable information that aids in the interpretation of experimental spectra or can stand in for experiments that are difficult to perform.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. DFT calculations can predict the NMR chemical shifts (δ) for nuclei like ¹H and ¹³C. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose.

Calculated chemical shifts are typically referenced against a standard compound (e.g., Tetramethylsilane, TMS) and can be correlated with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental shifts can often be explained by solvent effects or conformational averaging, which are not always perfectly captured in gas-phase calculations.

Table 4: Illustrative Predicted ¹³C NMR Chemical Shifts (Example Data)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (C-F) | 162.5 |

| C2 (C-CH₂CH₂CH₂Cl) | 125.0 |

| C3 | 128.9 |

| C4 | 124.7 |

| C5 | 129.5 |

| C6 | 115.8 |

| C (propyl, α) | 30.1 |

| C (propyl, β) | 32.4 |

Vibrational Frequency Calculations and Spectral Assignment

Theoretical vibrational analysis calculates the frequencies and intensities of the fundamental vibrational modes of a molecule. These calculations are essential for interpreting experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or torsion.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. chemicalbook.com The analysis allows for a detailed assignment of the observed spectral bands to specific vibrational modes of the molecule.

Table 5: Illustrative Calculated Vibrational Frequencies and Assignments (Example Data)

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

|---|---|---|

| 3105 | 2981 | C-H stretch (aromatic) |

| 3010 | 2890 | C-H stretch (aliphatic) |

| 1615 | 1550 | C=C stretch (aromatic ring) |

| 1255 | 1205 | C-F stretch |

| 750 | 720 | C-Cl stretch |

Computational Studies on Reaction Mechanisms and Energetics

Computational studies are pivotal in mapping the intricate pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone. For this compound, theoretical investigations can predict the most likely routes for its transformations, such as nucleophilic substitution at the chloropropyl chain or electrophilic attack on the fluorinated benzene ring.

Modern computational chemistry employs powerful techniques like Density Functional Theory (DFT) to explore reaction mechanisms. These methods allow for the calculation of the geometries and energies of reactants, products, and, crucially, the short-lived transition states that connect them. By determining the energy of the transition state relative to the reactants, the activation energy for a given reaction step can be calculated. A lower activation energy corresponds to a faster reaction rate. For instance, in a potential reaction involving this compound, DFT calculations could be used to model the transition state for the displacement of the chloride ion by a nucleophile, thus predicting the feasibility and kinetics of this substitution reaction.

A key aspect of these studies is the ability to map out the entire potential energy surface of a reaction. This surface represents the energy of the molecular system as a function of the positions of its atoms. Minima on this surface correspond to stable molecules (reactants, intermediates, and products), while saddle points represent transition states. By identifying the lowest energy path from reactants to products, the most probable reaction mechanism can be determined. For example, a computational study on a related compound, lapatinib, which contains a 3-fluoro-benzyl group, utilized such methods to investigate its metabolic pathways, including the formation of reactive quinone methide intermediates. acs.org This highlights how computational approaches can be applied to understand the bioactivation of complex molecules. acs.org

Furthermore, computational models can elucidate the role of the solvent in a reaction. Using implicit or explicit solvent models, it is possible to account for the stabilizing or destabilizing effects of the surrounding medium on the reactants, transition states, and products. This is particularly important for reactions involving charged species, where solvent polarity can have a dramatic effect on the reaction energetics.

While specific computational studies on the reaction mechanisms of this compound are not widely available in the current literature, the principles derived from studies on similar halogenated and alkyl-substituted benzenes are highly applicable. For example, DFT calculations have been successfully used to study the reaction mechanisms of various substituted aromatic compounds, including the stereoselectivities of cycloaddition reactions and the thermal isomerization of fluorine-substituted azobenzene (B91143) derivatives. rsc.orgrsc.org These studies demonstrate the power of computational chemistry to provide detailed, quantitative insights into complex chemical transformations.

Substituent Effects on the Electronic and Reactivity Profiles of Fluorinated Benzene Derivatives

The electronic and reactivity profile of a substituted benzene, such as this compound, is a complex interplay of the electronic effects of its substituents. The fluorine atom and the chloropropyl group both influence the electron density distribution within the benzene ring, thereby affecting its susceptibility to chemical attack.

Substituents on a benzene ring exert their influence through two primary mechanisms: inductive effects and resonance effects. lumenlearning.comlibretexts.org The inductive effect is the transmission of charge through sigma bonds, driven by differences in electronegativity between atoms. libretexts.org Resonance effects, on the other hand, involve the delocalization of pi electrons between the substituent and the aromatic ring. libretexts.org

The chloropropyl group primarily exerts a weak electron-donating inductive effect (+I) due to the higher electronegativity of the sp2-hybridized carbon atoms of the benzene ring compared to the sp3-hybridized carbons of the alkyl chain. This effect slightly activates the ring towards electrophilic substitution.

The combined influence of the fluorine and chloropropyl substituents on the reactivity of the benzene ring in this compound is a balance of these activating and deactivating effects. The strong deactivating effect of the fluorine atom likely dominates, making the ring less reactive than benzene itself. The directing effects of the two substituents would also need to be considered in predicting the outcome of an electrophilic substitution reaction. The fluorine atom directs ortho and para to its position, while the alkyl group also directs ortho and para.

Computational methods, such as DFT, are invaluable for quantifying these substituent effects. By calculating properties like the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the energies of reaction intermediates, a detailed picture of the reactivity profile can be constructed. For example, a lower HOMO-LUMO energy gap is often associated with higher reactivity. researchgate.net

The following table, compiled from various sources, illustrates the relative reactivity of different substituted benzenes in a typical electrophilic aromatic substitution reaction (nitration), providing a quantitative measure of the activating and deactivating effects of various substituents.

Table 1: Relative Rates of Nitration for Substituted Benzenes

| Substituent (R in C₆H₅R) | Relative Rate of Reaction |

|---|---|

| -OH | 1000 |

| -CH₃ | 25 |

| -H | 1 |

| -F | 0.15 |

| -Cl | 0.033 |

| -Br | 0.030 |

| -NO₂ | 6 x 10⁻⁸ |

This table is interactive. You can sort the data by clicking on the column headers.

As the table shows, electron-donating groups like -OH and -CH₃ significantly increase the reaction rate compared to benzene, while electron-withdrawing groups like -NO₂ drastically decrease it. The halogens, including fluorine, are deactivating, but to a lesser extent than a nitro group. Notably, fluorine is the least deactivating of the halogens, a consequence of its ability to donate electron density via resonance. libretexts.org

Applications and Functional Derivatization of 1 3 Chloropropyl 2 Fluorobenzene in Advanced Chemical Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

1-(3-Chloropropyl)-2-fluorobenzene serves as a crucial intermediate in the synthesis of a variety of complex organic molecules, most notably in the development of pharmacologically active compounds. The presence of the electrophilic chloropropyl group allows for facile nucleophilic substitution reactions, while the 2-fluorophenyl moiety can participate in various cross-coupling reactions or be retained for its specific electronic properties.

A significant application of this compound is in the synthesis of piperidine (B6355638) derivatives, which are prevalent scaffolds in many pharmaceutical agents. nih.gov The reaction of this compound with piperidine or its derivatives, typically in the presence of a base, leads to the formation of N-alkylated piperidines. researchgate.netodu.edu This synthetic strategy has been employed in the development of G protein-coupled receptor 119 (GPR119) agonists. utrgv.edunih.govebi.ac.uk GPR119 is a promising target for the treatment of type 2 diabetes and obesity, as its activation enhances insulin (B600854) secretion and improves glucose homeostasis. e-dmj.org

The general synthetic route involves the alkylation of a piperidine core with this compound, as illustrated in the following reaction scheme:

Scheme 1: Synthesis of a GPR119 Agonist Precursor

The resulting N-(3-(2-fluorophenyl)propyl)piperidine scaffold is a key component of several potent GPR119 agonists that have been investigated in preclinical and clinical studies. ebi.ac.uk The 2-fluorophenyl group in these molecules is often crucial for their biological activity and metabolic stability.

Derivatization Strategies for Novel Chemical Entity Development

The chemical structure of this compound offers multiple avenues for derivatization, enabling the creation of diverse libraries of novel chemical entities for drug discovery and other applications. These strategies can be broadly categorized into modifications of the chloropropyl chain and functionalization of the fluorophenyl ring.

Derivatization of the Chloropropyl Chain:

The primary mode of derivatization involves the nucleophilic displacement of the chloride ion. A wide range of nucleophiles can be employed to introduce new functional groups, leading to a variety of substituted propyl chains.

| Nucleophile | Resulting Functional Group | Potential Application Area |

| Amines (primary, secondary) | Secondary or tertiary amines | Pharmaceuticals, agrochemicals |

| Azide | Azides (can be further reduced to amines or used in click chemistry) | Bioconjugation, materials science |

| Cyanide | Nitriles (can be hydrolyzed to carboxylic acids) | Organic synthesis |

| Thiolates | Thioethers | Pharmaceuticals, materials science |

| Alkoxides | Ethers | Organic synthesis |

The reaction conditions for these transformations are generally mild, often requiring a suitable solvent and a base to neutralize the generated hydrochloric acid. researchgate.net

Functionalization of the Fluorophenyl Ring:

The 2-fluorophenyl group can also be modified through various aromatic substitution reactions. The fluorine atom can activate the ring towards nucleophilic aromatic substitution or direct metallation reactions to specific positions. Furthermore, the aromatic ring can participate in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. google.com

| Reaction Type | Reagents | Resulting Structure |

| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., NaOMe) | Methoxy-substituted phenyl ring |

| Directed Ortho-Metallation | Organolithium reagents | Lithiated phenyl ring for further functionalization |

| Suzuki Coupling | Arylboronic acids, Pd catalyst | Biaryl structures |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | N-Aryl substituted compounds |

These derivatization strategies provide a powerful toolkit for medicinal chemists and materials scientists to fine-tune the properties of molecules derived from this compound.

Exploration in Materials Science Research for Functional Polymers and Resins

While specific examples of the direct use of this compound in the synthesis of functional polymers and resins are not extensively documented in the available literature, its chemical structure suggests significant potential in this area. The bifunctional nature of the molecule, with a polymerizable or grafting-capable chloropropyl group and a fluorinated aromatic ring, makes it an attractive candidate for the creation of advanced materials.

Fluorinated polymers are well-known for their unique properties, including high thermal stability, chemical resistance, low surface energy, and specific optical and dielectric properties. rsc.orgclemson.edunih.govethz.ch this compound could serve as a monomer or a comonomer in the synthesis of novel fluorinated polymers.

Potential Polymerization Pathways:

Polycondensation: The chloropropyl group can react with difunctional nucleophiles (e.g., diamines, diols, dithiols) to form polyethers, polyamines, or polythioethers. The incorporation of the 2-fluorophenyl group into the polymer backbone would impart fluoropolymer-like properties to the resulting material.

Grafting onto existing polymers: The chloropropyl group can be used to graft the 2-fluorophenylpropyl moiety onto existing polymer backbones containing nucleophilic sites. This would allow for the surface modification of materials to enhance properties such as hydrophobicity or chemical resistance.

Conversion to a polymerizable monomer: The chloropropyl group could be chemically modified to introduce a polymerizable functional group, such as a vinyl, acrylate, or epoxide group. The subsequent polymerization of this new monomer would lead to polymers with pendant 2-fluorophenylpropyl groups.

The resulting fluorinated polymers or resins could find applications in various high-performance areas, including coatings, membranes, and electronic materials.

Potential as a Precursor in Organometallic Chemistry and Catalysis

The 2-fluorophenyl group in this compound presents opportunities for its use as a precursor in organometallic chemistry and catalysis. rsc.org The carbon-fluorine bond can undergo oxidative addition to transition metal centers, and the aromatic ring can be involved in various metallation reactions.

Formation of Organometallic Complexes:

The reaction of this compound with low-valent transition metal complexes, particularly those of palladium, nickel, or platinum, could lead to the formation of organometallic complexes. google.com These reactions might involve the oxidative addition of the C-Cl or C-F bond to the metal center.

Furthermore, the compound can be converted into organolithium or Grignard reagents by reaction with appropriate organometallic reagents. organicchemistrydata.org These organometallic intermediates can then be used in a wide range of transmetallation reactions to generate other organometallic complexes.

Potential Catalytic Applications:

Organometallic complexes derived from this compound could exhibit catalytic activity in various organic transformations. The electronic properties of the 2-fluorophenylpropyl ligand could influence the reactivity and selectivity of the metal center.

Potential catalytic applications include:

Cross-coupling reactions: Palladium complexes bearing 2-fluorophenylpropyl ligands could be effective catalysts for Suzuki, Heck, or Buchwald-Hartwig reactions.

Polymerization catalysis: Transition metal complexes with this ligand could potentially be used as catalysts for olefin polymerization or ring-opening polymerization reactions. researchgate.net

Asymmetric catalysis: If the ligand is modified to be chiral, the corresponding metal complexes could be used as catalysts in asymmetric transformations.

While specific research on the organometallic chemistry and catalytic applications of this compound is not widely reported, the fundamental principles of organometallic chemistry suggest that it is a promising precursor for the development of novel catalysts.

Future Research Directions and Concluding Perspectives on 1 3 Chloropropyl 2 Fluorobenzene

Emerging Synthetic Methodologies and Sustainable Chemistry Approaches

The traditional synthesis of halogenated aromatic compounds often involves multi-step processes that may utilize hazardous reagents and generate significant waste. Future research into the synthesis of 1-(3-Chloropropyl)-2-fluorobenzene should prioritize the development of more efficient and environmentally benign methods, aligning with the principles of green chemistry.

Emerging synthetic methodologies that could be applied or adapted for the synthesis of this compound include:

Direct C-H Functionalization: Advances in transition-metal-catalyzed C-H activation could provide a more atom-economical route to introduce the chloropropyl chain directly onto the 2-fluorobenzene core, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety for handling reactive intermediates, and potential for higher yields and purity. Developing a flow-based synthesis for this compound could be a significant step towards scalable and sustainable production.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthetic sequence could offer high selectivity under mild conditions, reducing the environmental impact. For instance, enzymes could be explored for the selective halogenation or alkylation steps.

Table 1: Comparison of Potential Synthetic Approaches

| Methodology | Potential Advantages | Potential Challenges |

| Traditional Synthesis | Established and understood reaction pathways. | Often involves harsh reagents, multiple steps, and significant waste generation. |

| C-H Functionalization | High atom economy, fewer synthetic steps. | Achieving high regioselectivity at the ortho position can be difficult. |

| Flow Chemistry | Enhanced safety, scalability, and control. | Requires specialized equipment and optimization of flow parameters. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and substrate scope can be limiting factors. |

A focus on sustainable chemistry would also involve the use of greener solvents, renewable starting materials, and energy-efficient processes. Life cycle assessment of any newly developed synthetic route would be crucial to quantify its environmental benefits over traditional methods.

Unexplored Reactivity Pathways and Mechanistic Insights

The reactivity of this compound is dictated by the interplay of the fluoro and chloropropyl substituents on the benzene (B151609) ring. The fluorine atom, being highly electronegative, influences the electron density of the aromatic ring, while the chloropropyl chain provides a site for nucleophilic substitution or elimination reactions.

Future research should aim to systematically explore the reactivity of this compound, including:

Nucleophilic Substitution Reactions: A detailed investigation into the kinetics and mechanisms of substitution reactions at the terminal chlorine atom of the propyl chain with a variety of nucleophiles would be valuable. This could lead to the synthesis of a library of new derivatives with diverse functional groups.

Organometallic Chemistry: The formation of Grignard or other organometallic reagents from the chloropropyl group could open up a wide range of carbon-carbon bond-forming reactions, allowing for the construction of more complex molecular architectures.

Intramolecular Cyclization: Under appropriate conditions, intramolecular reactions could be induced, potentially leading to the formation of novel heterocyclic compounds containing a fused fluorinated ring system.

Mechanistic studies, employing techniques such as kinetic analysis, isotopic labeling, and computational modeling, would be essential to understand the underlying principles governing these reactions. For example, understanding the influence of the ortho-fluorine atom on the reactivity of the chloropropyl side chain is a key area for investigation.

Integration of Advanced Characterization with Computational Modeling for Comprehensive Understanding

A thorough understanding of the structure-property relationships of this compound and its derivatives requires the integration of advanced analytical techniques with computational modeling.

Advanced Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR are routine, advanced 2D NMR techniques (COSY, HSQC, HMBC) would be crucial for unambiguous structure elucidation of new derivatives. ¹⁹F NMR would provide specific insights into the electronic environment of the fluorine atom.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for accurate mass determination and confirmation of elemental composition. Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns and gain further structural information.

Computational Modeling:

Density Functional Theory (DFT): DFT calculations can be employed to predict molecular geometries, vibrational frequencies, and electronic properties. These calculations can also be used to model reaction pathways and transition states, providing valuable mechanistic insights.

Quantitative Structure-Activity Relationship (QSAR): If a series of derivatives with biological activity is synthesized, QSAR modeling could be used to correlate their chemical structures with their observed activities, guiding the design of more potent compounds.

Table 2: Representative Spectroscopic Data for a Structurally Similar Compound (Hypothetical)

| Technique | Data Type | Predicted/Hypothetical Values for this compound |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons: ~7.0-7.4 ppm; -CH₂-Cl: ~3.6 ppm; -CH₂-CH₂-Ar: ~2.8 ppm; -CH₂-CH₂-CH₂-: ~2.1 ppm |

| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons: ~115-160 ppm (with C-F coupling); -CH₂-Cl: ~45 ppm; -CH₂-Ar: ~30 ppm; -CH₂-CH₂-CH₂-: ~32 ppm |

| ¹⁹F NMR | Chemical Shift (δ) | ~ -110 to -120 ppm (relative to CFCl₃) |

| Mass Spec (EI) | m/z | Molecular ion peak at ~172/174 (due to ³⁵Cl/³⁷Cl isotopes) |

Note: These are hypothetical values based on general principles and data for similar structures. Actual experimental data would be required for confirmation.

Novel Applications in Interdisciplinary Scientific Fields

While specific applications for this compound are not well-documented, its structure suggests potential utility in several interdisciplinary fields, primarily as a building block or intermediate in the synthesis of more complex molecules.

Medicinal Chemistry: The presence of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule. The 2-fluorophenylpropyl moiety could be incorporated into new drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.

Agrochemicals: Similar to medicinal chemistry, the introduction of fluorine can improve the efficacy and selectivity of pesticides and herbicides. This compound could serve as a starting material for the synthesis of novel agrochemicals.

Materials Science: Fluorinated organic molecules are used in the development of advanced materials with unique properties, such as liquid crystals, polymers, and organic light-emitting diodes (OLEDs). The specific substitution pattern of this compound could be exploited to create new materials with tailored electronic and physical properties.

Future research in these areas would involve the synthesis of a diverse range of derivatives and their subsequent evaluation in relevant biological or material science assays. The discovery of a novel application would undoubtedly spur further interest in the fundamental chemistry of this compound.

Q & A

Basic: What are the recommended synthetic routes for preparing 1-(3-Chloropropyl)-2-fluorobenzene, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis typically involves Friedel-Crafts alkylation or nucleophilic aromatic substitution (SNAr) using a fluorobenzene derivative and a 3-chloropropyl electrophile. For SNAr, activating groups (e.g., nitro) may be required on the benzene ring to facilitate substitution . Optimization includes:

- Catalyst selection : Lewis acids like AlCl₃ for Friedel-Crafts (adjust stoichiometry to minimize side reactions).

- Temperature control : SNAr reactions often require elevated temperatures (80–120°C) but must avoid decomposition of the chloropropyl group.

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr reactivity.

- Purity monitoring : Use GC-MS or HPLC to track intermediate formation and by-products .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine’s deshielding effect at the 2-position, chloropropyl chain integration). ¹⁹F NMR quantifies fluorine content .

- Mass spectrometry : HRMS (High-Resolution MS) verifies molecular ion peaks and detects halogen isotope patterns (Cl: ³⁵Cl/³⁷Cl; F: monoisotopic).

- Chromatography : GC-MS or HPLC with UV detection (λ = 254 nm) identifies impurities; retention time comparison with standards ensures purity .

Advanced: How can researchers resolve contradictions in reported reactivity data for halogenated intermediates in cross-coupling reactions?

Methodological Answer:

Discrepancies may arise from varying reaction conditions or uncharacterized by-products. Strategies include:

- Control experiments : Replicate reported conditions while monitoring intermediates via in-situ IR or LC-MS.

- By-product analysis : Isolate side products (e.g., dehalogenated species) using preparative TLC or column chromatography .

- Computational modeling : DFT calculations predict thermodynamic favorability of pathways (e.g., C-F vs. C-Cl activation barriers) .

- Literature cross-validation : Compare datasets from peer-reviewed journals (e.g., The Chemist) and avoid non-peer-reviewed sources.

Advanced: What experimental design considerations are critical for studying the environmental stability of this compound?

Methodological Answer:

- Degradation studies : Expose the compound to UV light, humidity, or microbial cultures (OECD 301B) to assess persistence .

- Soil mobility assays : Use soil columns with varying organic carbon content to measure leaching potential (HPLC quantification of eluates) .

- Ecotoxicology : Daphnia magna or algae growth inhibition tests (OECD 202/201) evaluate acute toxicity; chronic effects require long-term exposure models .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood for volatiles .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste .

- First aid : Immediate eye rinsing (15 min) with saline; skin contact requires soap wash. Seek medical attention for ingestion .

Advanced: How can researchers mitigate competing reactions during functionalization of this compound?

Methodological Answer:

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxylation).

- Selective catalysts : Pd/Cu systems for Sonogashira coupling minimize C-F bond cleavage .

- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., meta-substitution over para) .

Basic: What are the key spectral signatures to distinguish this compound from its structural isomers?

Methodological Answer:

- ¹H NMR : Chloropropyl chain protons (δ 3.5–4.0 ppm for CH₂Cl; δ 1.8–2.2 ppm for CH₂).

- ¹⁹F NMR : Single peak near δ -110 ppm (ortho-fluorine) .

- IR spectroscopy : C-F stretch at 1220–1280 cm⁻¹; C-Cl at 550–850 cm⁻¹ .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- Molecular docking : Simulate interactions with enzymes or catalysts (e.g., cytochrome P450 for biodegradation studies) .

- Reactivity indices : Fukui functions identify electrophilic/nucleophilic sites for substitution .

- Transition state analysis : Identify rate-determining steps in proposed mechanisms (Gaussian or ORCA software) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.